molecular formula C12H10F3N3OS2 B5738408 2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5738408
M. Wt: 333.4 g/mol
InChI Key: XPYCIYNMSHJWQZ-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves the inhibition of certain enzymes involved in cell proliferation and oxidative stress. This compound can induce apoptosis in cancer cells by inhibiting the activity of enzymes such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can induce apoptosis in cancer cells, protect neuronal cells from oxidative stress, and prevent neurodegeneration. This compound has also been shown to exhibit anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments include its potential as an anticancer and neuroprotective agent, as well as its anti-inflammatory and antifungal properties. However, the limitations of this compound include its potential toxicity and lack of specificity towards certain enzymes.

Future Directions

The future directions for the study of 2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide include exploring its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Further research can be conducted to optimize the synthesis method of this compound and improve its specificity towards certain enzymes. Additionally, the potential toxicity of this compound can be further studied to ensure its safety for use in humans.
Conclusion:
In conclusion, 2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has potential applications in various fields of scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research can be conducted to explore its potential as a therapeutic agent for various diseases and optimize its synthesis method.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction between 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine and benzyl chlorothioformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been explored for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation.
In the field of neuroscience, this compound has been studied for its potential as a neuroprotective agent. Studies have shown that this compound can protect neuronal cells from oxidative stress and prevent neurodegeneration.

properties

IUPAC Name

2-benzylsulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS2/c13-12(14,15)10-17-18-11(21-10)16-9(19)7-20-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYCIYNMSHJWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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